molecular formula C19H33N5O4S B13495008 (R)-3-(2-(1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)acetamido)-N,4-dimethylpentanamide

(R)-3-(2-(1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)acetamido)-N,4-dimethylpentanamide

Cat. No.: B13495008
M. Wt: 427.6 g/mol
InChI Key: XARIPEBIROIURX-MRXNPFEDSA-N
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Description

(3R)-3-(2-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetamido)-N,4-dimethylpentanamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a piperidine ring, and an acetamido group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(2-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetamido)-N,4-dimethylpentanamide typically involves multiple steps, starting with the preparation of the pyrazole and piperidine intermediates. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by sulfonylation to introduce the sulfonyl group. The piperidine ring is often prepared through the hydrogenation of pyridine derivatives. The final step involves the coupling of these intermediates with an acetamido group under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques like crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(2-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetamido)-N,4-dimethylpentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific groups within the molecule, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions often involve controlled temperatures, specific solvents (e.g., dichloromethane), and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

(3R)-3-(2-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetamido)-N,4-dimethylpentanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (3R)-3-(2-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetamido)-N,4-dimethylpentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and piperidine derivatives, such as:

  • (3R)-3-(2-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetamido)-N,4-dimethylpentanamide
  • 1-(1,3-dimethyl-1H-pyrazol-4-yl)-4-(2-piperidinyl)acetamide
  • N-(4-methylpiperidin-4-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Uniqueness

The uniqueness of (3R)-3-(2-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetamido)-N,4-dimethylpentanamide lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H33N5O4S

Molecular Weight

427.6 g/mol

IUPAC Name

(3R)-3-[[2-[1-(1,3-dimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]acetyl]amino]-N,4-dimethylpentanamide

InChI

InChI=1S/C19H33N5O4S/c1-13(2)16(11-18(25)20-4)21-19(26)10-15-6-8-24(9-7-15)29(27,28)17-12-23(5)22-14(17)3/h12-13,15-16H,6-11H2,1-5H3,(H,20,25)(H,21,26)/t16-/m1/s1

InChI Key

XARIPEBIROIURX-MRXNPFEDSA-N

Isomeric SMILES

CC1=NN(C=C1S(=O)(=O)N2CCC(CC2)CC(=O)N[C@H](CC(=O)NC)C(C)C)C

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N2CCC(CC2)CC(=O)NC(CC(=O)NC)C(C)C)C

Origin of Product

United States

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